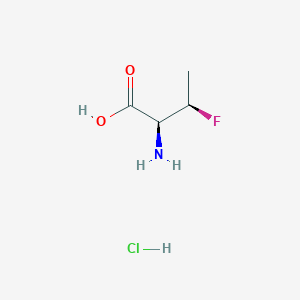
(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” is a compound that likely contains an amino group (-NH2) and a fluorine atom attached to a butanoic acid backbone. The (2S,3R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. Similar compounds are often used in the synthesis of peptides or in pharmaceutical research .
Synthesis Analysis
The synthesis of similar compounds often involves the use of chiral catalysts or reagents to control the stereochemistry. For example, the synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid involves the opening of an aziridine ring with an organocuprate .
Molecular Structure Analysis
The molecular structure of “(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” would likely involve a four-carbon chain (butanoic acid) with a fluorine atom and an amino group attached. The exact positions of these groups would be determined by the (2S,3R) stereochemistry .
Chemical Reactions Analysis
The chemical reactions involving “(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” would depend on the specific conditions and reagents used. In general, the amino group (-NH2) could act as a nucleophile in reactions, and the carboxylic acid group (-COOH) could undergo reactions typical of carboxylic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the presence and position of the polar groups .
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Protein Design
Fluorinated amino acids, such as those with fluorine substitutions, have been incorporated into proteins to enhance their stability against chemical and thermal denaturation. The incorporation of highly fluorinated analogs of hydrophobic amino acids aims to create proteins with novel chemical and biological properties. Fluorination is a strategy to enhance protein stability, both soluble and membrane-bound, while retaining structure and biological activity. The development of various biosynthetic methods for introducing noncanonical amino acids into proteins expands the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).
Environmental Impact and Degradation
Research has focused on the environmental fate, degradation, and toxicology of polyfluoroalkyl chemicals, which include substances with fluorine atoms. These compounds can degrade into perfluoroalkyl carboxylic acids and sulfonic acids, raising concerns about their persistence and impact on human and environmental health. Biodegradation studies in microbial cultures, soils, and sediments have explored the pathways and half-lives of these compounds, providing insights into their environmental behavior and potential for accumulation (Liu & Avendaño, 2013).
Fluorine in Pharmaceutical Research
The inclusion of fluorine in pharmaceutical compounds, such as fluoroquinolones, has been shown to significantly affect their pharmacological activity. Fluoroquinolones are a class of antibacterial agents with broad-spectrum activity against various pathogens. The introduction of fluorine into these molecules has been crucial for enhancing their efficacy and pharmacokinetic properties. This illustrates the impact of fluorination on drug development and the potential of fluorinated compounds in therapeutic applications (da Silva et al., 2003).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of handling and using “(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) or other safety information before using a new chemical .
Direcciones Futuras
The future directions of research involving “(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” could involve its use in the synthesis of new pharmaceuticals or other biologically active compounds. Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), and could potentially be used in the synthesis of this compound .
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-fluorobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,6H2,1H3,(H,7,8);1H/t2-,3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBQWZVHXHCBOB-SWLXLVAMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(4-Chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2538086.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2538088.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2538091.png)
![3-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2538092.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2538095.png)